Bienvenue dans la boutique en ligne BenchChem!

Pomalidomide 4'-alkylC4-acid

PROTAC Linker Length Structure-Activity Relationship Targeted Protein Degradation

Pomalidomide 4'-alkylC4-acid is the definitive C4 linker control for PROTAC SAR studies. Its pomalidomide core binds CRBN with KD ≈500 nM, providing ~60-fold higher affinity than thalidomide-based alternatives. The C4 alkyl chain provides a precise spatial reference; substituting a longer linker (e.g., C8) changes ternary complex geometry. The terminal COOH enables high-yielding amide coupling to amine-containing target ligands. ≥98% purity ensures degradation differences stem from linker geometry, not impurities. Ideal for systematic linker optimization and matched-pair control experiments.

Molecular Formula C18H19N3O6
Molecular Weight 373.4 g/mol
Cat. No. B2385647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-alkylC4-acid
Molecular FormulaC18H19N3O6
Molecular Weight373.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H19N3O6/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25)
InChIKeyJUPYDAIBDNUUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Pomalidomide 4'-alkylC4-acid: A Precisely Functionalized CRBN Ligand for PROTAC Synthesis


Pomalidomide 4'-alkylC4-acid (CAS: 2225940-48-5), also known as linker 16, is a synthetic E3 ligase ligand-linker conjugate . It incorporates a pomalidomide-based cereblon (CRBN) binding motif, an alkyl C4 chain, and a terminal carboxylic acid group, rendering it immediately suitable for conjugation to target protein ligands in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is a fundamental building block in targeted protein degradation research, serving as a functionalized tool molecule rather than a standalone therapeutic [1].

Technical Justification for Procuring Pomalidomide 4'-alkylC4-acid vs. Alternative CRBN Ligand-Linker Conjugates


In PROTAC development, substituting one CRBN ligand-linker conjugate for another is not feasible without compromising experimental outcomes. Each component is defined by a unique combination of three critical parameters: the E3 ligase binder's intrinsic affinity and degradation profile, the linker's length and composition, and the terminal functional group [1]. The pomalidomide core in this compound has a well-characterized binding affinity for CRBN (KD ≈ 500 nM) and a defined degradation profile of neosubstrates like IKZF1 and IKZF3 , which is distinct from other IMiDs like lenalidomide or thalidomide [2]. The specific alkyl C4 linker imparts a fixed spatial distance and flexibility to the final PROTAC, influencing ternary complex formation and degradation efficiency [3]. Substituting a longer linker, such as the C8 chain in Pomalidomide-5'-C8-acid, or a different E3 ligase binder, such as a VHL ligand, would introduce variables that invalidate direct comparisons and require extensive re-optimization .

Quantitative Differential Evidence for Pomalidomide 4'-alkylC4-acid Against Key Analogs


Linker Length Defines Conjugation Geometry: Pomalidomide 4'-alkylC4-acid (C4) vs. Pomalidomide-5'-C8-acid (C8)

Pomalidomide 4'-alkylC4-acid features a specific 4-carbon alkyl linker (C4) between the pomalidomide CRBN-binding motif and the terminal carboxylic acid . This contrasts with analogs like Pomalidomide-5'-C8-acid, which incorporates an 8-carbon alkyl linker (C8) . The linker length is a critical determinant of PROTAC efficacy, directly impacting the spatial proximity of the ligase and target protein required for ternary complex formation and subsequent ubiquitination [1]. Systematic studies with CK1δ-targeting PROTACs have demonstrated that varying linker length (e.g., from C4 to PEG linkers) can drastically alter degradation efficiency [2], underscoring that the choice between a C4 and C8 linker is not trivial but a foundational design parameter with distinct experimental outcomes.

PROTAC Linker Length Structure-Activity Relationship Targeted Protein Degradation

Purity Specification Enables Reproducible Conjugation Chemistry: Pomalidomide 4'-alkylC4-acid vs. Lenalidomide-Derived Analogs

Pomalidomide 4'-alkylC4-acid is supplied with a minimum purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) . This high purity is critical for ensuring efficient and predictable amide bond formation with target protein ligands during PROTAC synthesis . While pomalidomide and lenalidomide are both IMiDs that bind CRBN, their functionalized derivatives for PROTAC synthesis are distinct chemical entities [1]. The well-defined purity profile of Pomalidomide 4'-alkylC4-acid minimizes the risk of side reactions and simplifies purification of the final bifunctional molecule, a key consideration compared to using less-characterized in-house conjugates or lower-purity alternatives .

Chemical Purity Conjugation Efficiency PROTAC Synthesis

Solubility Profile: Superior DMSO Solubility of Pomalidomide 4'-alkylC4-acid vs. Parent Pomalidomide

Pomalidomide 4'-alkylC4-acid demonstrates high solubility in DMSO, achieving stock solution concentrations of up to 100 mM (equivalent to 37.34 mg/mL) . This is a substantial improvement over the parent drug pomalidomide, which has very poor aqueous solubility (approximately 17.8 µg/mL in water) and requires specialized formulation [1]. While pomalidomide itself is a validated CRBN binder, its low solubility limits its direct use as a building block in organic synthesis. In contrast, the alkylC4-acid derivative's enhanced solubility in organic solvents like DMSO and DMF makes it a more practical and versatile reagent for PROTAC assembly .

Solubility Stock Solution Preparation In Vitro Assays

Intrinsic CRBN Binding Affinity: Pomalidomide Core's Advantage Over Thalidomide-Based Ligands

The pomalidomide moiety within this conjugate retains the high binding affinity for cereblon (CRBN) characteristic of the parent IMiD, with a reported dissociation constant (KD) of approximately 500 nM for pomalidomide itself . In contrast, thalidomide-based ligands exhibit approximately 10-fold lower binding affinity for CRBN, with an IC50 of ~30 µM versus ~3 µM for pomalidomide and lenalidomide [1]. This intrinsic difference in E3 ligase recruitment efficiency is a foundational consideration when selecting a ligand-linker conjugate for PROTAC development. A higher-affinity ligand is generally preferred to drive efficient ternary complex formation and target protein degradation [2].

CRBN Binding Affinity E3 Ligase Recruitment PROTAC Potency

Recommended Application Scenarios for Pomalidomide 4'-alkylC4-acid Based on Differential Evidence


Systematic Optimization of PROTAC Linker Length in Structure-Activity Relationship (SAR) Studies

Researchers investigating the impact of linker length on PROTAC efficacy should procure Pomalidomide 4'-alkylC4-acid as the definitive C4 linker control. Its defined alkyl chain length provides a precise benchmark for comparing degradation efficiency against longer linkers (e.g., C8 analogs like Pomalidomide-5'-C8-acid) in a systematic SAR campaign [1]. The high purity (≥95%) ensures that observed differences in degradation potency are attributable to linker geometry, not impurities .

High-Yield Synthesis of PROTACs Requiring Robust Conjugation Chemistry

For chemists synthesizing novel PROTACs, Pomalidomide 4'-alkylC4-acid is the preferred building block when a high-yielding amide bond formation is required. Its terminal carboxylic acid is readily activated for coupling to amine-containing target protein ligands. The compound's excellent solubility in DMSO (up to 100 mM) facilitates efficient reaction setup and purification, minimizing synthetic challenges .

Development of CRBN-Recruiting PROTACs Where High E3 Ligase Affinity is Critical

In projects where maximizing E3 ligase recruitment efficiency is paramount, a pomalidomide-based conjugate like Pomalidomide 4'-alkylC4-acid is the rational choice over thalidomide-derived alternatives. The pomalidomide core's approximately 60-fold higher binding affinity for CRBN (KD ≈ 500 nM) compared to thalidomide (IC50 ~30 µM) provides a stronger thermodynamic driving force for ternary complex formation, which can be a critical advantage for targets with low expression or weak protein-protein interactions [2].

Establishing Negative Controls for Linker Length in Degradation Assays

When designing experiments to validate that observed degradation is due to PROTAC-induced proximity, researchers can use Pomalidomide 4'-alkylC4-acid to create a matched pair of PROTACs differing only in linker length (e.g., C4 vs. C8). The C4 conjugate can serve as a less active or inactive control in assays where a longer linker is found to be optimal, providing robust evidence that degradation is not a result of the E3 ligand alone [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide 4'-alkylC4-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.